methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the intermediate: The initial step involves the reaction of phenylformamide with thiophene-2-carboxaldehyde under acidic conditions to form an intermediate.
Condensation reaction: The intermediate is then subjected to a condensation reaction with methyl 4-formylbenzoate in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Amino derivatives with reduced imine groups
Substitution: Substituted aromatic compounds with nitro or halogen groups
Scientific Research Applications
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA can lead to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(furan-2-yl)prop-2-enamido]imino}methyl]benzoate: Similar structure but with a furan ring instead of a thiophene ring.
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(pyridin-2-yl)prop-2-enamido]imino}methyl]benzoate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Methyl 4-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]benzoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in the development of organic electronic materials and as a potential therapeutic agent.
Properties
Molecular Formula |
C23H19N3O4S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H19N3O4S/c1-30-23(29)18-11-9-16(10-12-18)15-24-26-22(28)20(14-19-8-5-13-31-19)25-21(27)17-6-3-2-4-7-17/h2-15H,1H3,(H,25,27)(H,26,28)/b20-14+,24-15+ |
InChI Key |
QLMJJRUYULLEKV-WBRUJLFDSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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